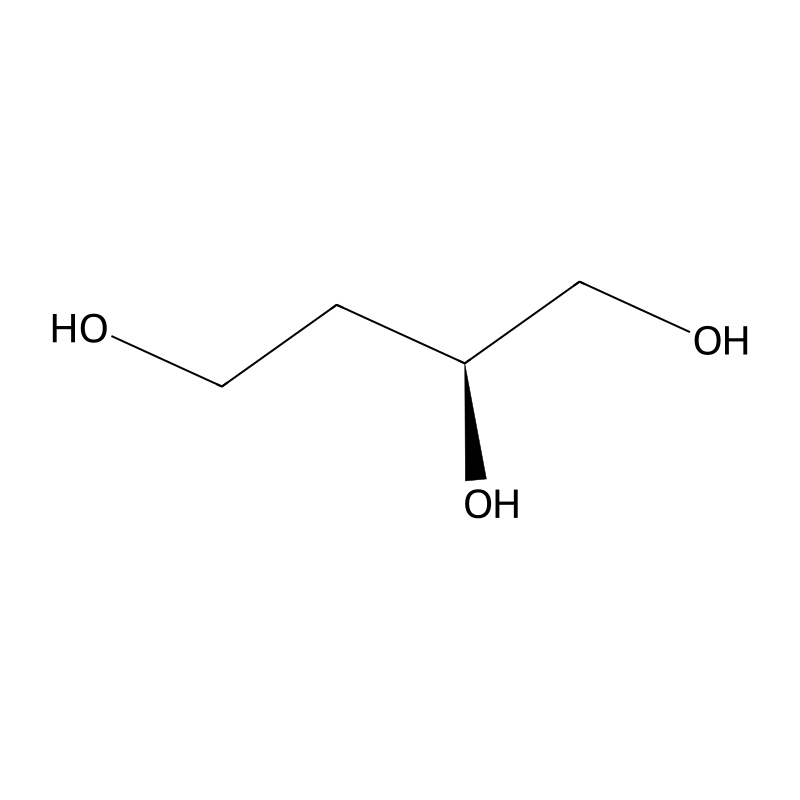

(S)-1,2,4-Butanetriol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Pharmaceuticals:

(S)-1,2,4-Butanetriol serves as a valuable chiral starting material for the synthesis of several pharmaceuticals. One prominent example is (-)-γ-amino-β-hydroxybutyric acid (GABOB), a compound with antiepileptic and hypotensive properties Sigma-Aldrich: . (S)-1,2,4-Butanetriol's chiral nature allows for the controlled production of a specific enantiomer of GABOB, which may be crucial for its desired biological activity.

Precursor for Cholesterol-Lowering Drugs:

Research has explored the use of (S)-1,2,4-Butanetriol as a precursor in the synthesis of two commercially successful cholesterol-lowering drugs: Crestor (rosuvastatin) and Zetia (ezetimibe) Wikipedia: . These drugs utilize D-3,4-dihydroxybutanoic acid as a key component, which can be derived from (S)-1,2,4-Butanetriol through the intermediate 3-hydroxy-γ-butyrolactone. This application highlights the potential of (S)-1,2,4-Butanetriol as a valuable building block for the development of novel therapeutic agents.

Polyester Production:

(S)-1,2,4-Butanetriol can act as a monomer in the production of specific polyesters. Polyesters are a diverse class of polymers with numerous industrial applications. Research explores the incorporation of (S)-1,2,4-Butanetriol's unique structure and chirality into polyester chains to potentially influence their properties for specific applications Wikipedia: . This area of research delves into the potential development of novel bio-based or biodegradable polyesters with tailored functionalities.

(S)-1,2,4-Butanetriol is a four-carbon polyol characterized by three hydroxyl groups. It is a chiral compound, meaning it exists in two enantiomeric forms, with the (S) configuration being of particular interest due to its unique properties and applications. This triol is soluble in water and exhibits a sweet taste, making it a valuable ingredient in various formulations. Its molecular formula is C₄H₈O₃, and it has a molar mass of approximately 104.1 g/mol.

(S)-1,2,4-Butanetriol itself does not have a well-defined mechanism of action in biological systems). However, its derivatives play specific roles depending on the application. For example, in cholesterol-lowering drugs derived from (S)-1,2,4-butanetriol, the mechanism involves inhibiting a key enzyme in cholesterol synthesis.

- Flammability: (S)-1,2,4-Butanetriol is flammable and should be handled with appropriate precautions.

- Toxicity: Data on specific toxicity is limited. However, as a polyol, it is likely to have moderate toxicity upon ingestion or inhalation. Standard laboratory safety practices for handling organic chemicals should be followed.

- Oxidation: It can be oxidized to yield corresponding aldehydes or ketones.

- Esterification: The hydroxyl groups can react with acids to form esters.

- Dehydration: Under specific conditions, it can undergo dehydration to form butenes.

- Reduction: It can be reduced to form other alcohols or hydrocarbons.

These reactions are crucial for its use in synthetic chemistry and industrial applications .

Several methods exist for synthesizing (S)-1,2,4-butanetriol:

- Catalytic Hydrogenation: This method involves the hydrogenation of malic esters over copper-containing catalysts at elevated temperatures and pressures .

- Biotechnological Production: Engineered strains of Escherichia coli can convert xylose into (S)-1,2,4-butanetriol using biocatalysts, which presents an environmentally friendly alternative to traditional chemical methods .

- Hydration of 2-Butyne-1,4-diol: This approach utilizes mercury catalysts but is less favorable due to occupational safety concerns .

(S)-1,2,4-Butanetriol has a wide range of applications:

- Polyurethane Foams: It is used in the production of flexible foams with properties similar to natural rubber .

- Inks and Coatings: Acts as a recording agent that enhances the quality of inks by improving anti-feathering and penetrability effects.

- Plasticizers: It serves as a precursor for butanetriol trinitrate, which is an energetic plasticizer used as a safer alternative to nitroglycerin .

Research on the interactions of (S)-1,2,4-butanetriol with other compounds has shown promising results:

- Studies have indicated that it can enhance the solubility and stability of certain pharmaceuticals.

- Its interactions with biological membranes have been investigated for potential applications in drug delivery systems.

Similar Compounds

(S)-1,2,4-butanetriol shares similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Pentanediol | Diol | Five carbon chain; used in cosmetics and solvents. |

| 1,2-Hexanediol | Diol | Six carbon chain; exhibits different physical properties. |

| Glycerol | Triol | Three carbon chain; widely used as a moisturizer. |

| 1,3-Butanediol | Diol | Different positioning of hydroxyl groups; used in solvents. |

(S)-1,2,4-butanetriol stands out due to its specific configuration and multifunctional properties that allow for diverse applications across various industries .

(S)-1,2,4-Butanetriol is a valuable chiral compound with three hydroxyl groups that serves as an important building block in the synthesis of various pharmaceuticals and other fine chemicals [1]. The compound is a colorless, odorless, hygroscopic, oily liquid that has attracted significant attention due to its versatile applications [6]. Several chemical synthesis approaches have been developed for the production of (S)-1,2,4-Butanetriol, each with distinct advantages and limitations [3].

Malic Acid Ester Reduction Pathways

The reduction of (S)-malic acid or its esters represents one of the most established methods for synthesizing (S)-1,2,4-Butanetriol with high enantiomeric purity [2]. This approach leverages the chiral center already present in (S)-malic acid, allowing for the stereoselective production of (S)-1,2,4-Butanetriol [3].

A particularly efficient method involves the use of borane-dimethyl sulfide complex as a reducing agent [2]. This one-step reduction process converts (S)-malic acid directly to (S)-1,2,4-Butanetriol under mild conditions, typically in tetrahydrofuran (THF) solvent at temperatures ranging from 0°C to room temperature [7]. The reaction proceeds with high yields of 72-85% and maintains excellent enantiomeric excess exceeding 98% [3].

Another common reducing agent employed in this pathway is lithium aluminum hydride (LiAlH₄) [1]. While effective, this reduction method can be somewhat tedious and may result in lower yields compared to the borane-dimethyl sulfide approach [7]. The reaction typically involves the reduction of diethyl (S)-malate under carefully controlled conditions to prevent racemization of the chiral center [1].

Sodium borohydride (NaBH₄) has also been utilized for the reduction of malic acid esters, though this typically requires harsher conditions and may result in racemic mixtures, necessitating additional purification steps [3]. The reduced product can be further derivatized through acetylation with acetic anhydride to form triacetate derivatives or through esterification with 3,5-dinitrobenzoyl chloride to produce solid derivatives that facilitate purification [7].

| Method | Reducing Agent | Solvent | Temperature | Yield (%) | Enantiomeric Excess |

|---|---|---|---|---|---|

| One-step reduction | Borane-dimethyl sulfide | THF | 0°C → RT | 72-85% | >98% |

| Diethyl malate reduction | LiAlH₄ | Ether | Low temperature | 50-72% | High |

| Ester reduction | NaBH₄ | Various | Variable | Variable | Variable |

The malic acid ester reduction pathway offers the advantage of high stereoselectivity, making it particularly valuable for applications requiring optically pure (S)-1,2,4-Butanetriol [2]. However, the use of costly reducing agents and the potential hazards associated with reagents like lithium aluminum hydride present limitations for large-scale industrial production [3].

Hydroformylation of Glycidol Derivatives

Hydroformylation of glycidol (2,3-epoxy-1-propanol) represents another important synthetic route for producing 1,2,4-Butanetriol, though this method typically yields the racemic form unless chiral catalysts are employed [5]. This approach involves the addition of carbon monoxide and hydrogen to glycidol under elevated temperature and pressure conditions [5].

The hydroformylation reaction, also known as the Oxo process, is typically performed in an autoclave under controlled conditions [5]. The reaction requires temperatures ranging from 100°C to 150°C and pressures between 800 psi to 2000 psi to drive the reaction to completion and to form and regenerate the active catalytic species, a metal carbonyl hydride [5].

The reaction is conducted under an atmosphere containing carbon monoxide and hydrogen, typically in ratios from 1:1 to 3:5 [5]. A carbon monoxide to hydrogen ratio of 1:1 is often preferred as it provides sufficient carbon monoxide concentration for effective reaction rates while maintaining favorable hydrogen concentration for the formation and recycling of the carbonyl metal hydride catalyst [5].

Various transition metal carbonyl compounds serve as effective catalysts for this reaction, including Co₂(CO)₈, Rh₄(CO)₁₂, and RhH(CO)(PPh₃)₃ [5]. The glycidol to catalyst molar ratio typically ranges from 8:1 to 12:1, with the catalyst amount being sufficient to accelerate the hydroformylation reaction [5].

The hydroformylation of glycidol produces reaction products such as 4-hydroxybutyrolactone or a mixture of 4-hydroxybutyrolactone and alkyl-3,4-dihydroxybutyrate, depending on the solvent used [5]. When non-participating solvents like acetone or toluene are used, the primary product is 4-hydroxybutyrolactone [5]. These intermediates are subsequently reduced to produce 1,2,4-Butanetriol [5].

The choice of solvent plays a crucial role in this reaction [5]. Glycidol solutions are prepared by dissolving glycidol in sufficient solvent, with typical concentrations ranging from 0.1 to 2.5 molar [5]. Both non-participating solvents (acetone, toluene) and participating solvents (water, alcohols like methanol and ethanol) can be employed, with the choice affecting the nature of the reaction products [5].

This method offers advantages for industrial-scale production due to its cost-effectiveness compared to other techniques [5]. However, it involves multiple reaction steps and typically produces racemic 1,2,4-Butanetriol, requiring additional steps if the optically pure (S)-enantiomer is desired [6].

Catalytic Hydrogenation of 2-Butene-1,4-diol Epoxide

The catalytic hydrogenation of 2-butene-1,4-diol epoxide represents another significant approach for synthesizing 1,2,4-Butanetriol [8]. This method involves a two-step process: first, the epoxidation of 2-butene-1,4-diol to form 2-butene-1,4-diol epoxide, followed by catalytic hydrogenation of the epoxide to produce 1,2,4-Butanetriol [8].

The epoxidation step typically employs hydrogen peroxide as the oxidizing agent, often in the presence of a tungstate catalyst [9]. This reaction converts the carbon-carbon double bond in 2-butene-1,4-diol to an epoxide group, forming 2,3-epoxy-1,4-butanediol (2-butene-1,4-diol epoxide) [9].

The subsequent hydrogenation step is typically performed using Raney nickel as the catalyst under hydrogen pressure [8]. This reaction opens the epoxide ring and introduces a hydroxyl group, resulting in the formation of 1,2,4-Butanetriol [9]. The hydrogenation is carried out at elevated temperatures under superatmospheric pressure [8].

A notable variation of this approach involves the selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol using specialized catalysts such as silicon carbide supported platinum catalysts [13]. The resulting 2-butene-1,4-diol can then be subjected to epoxidation and subsequent hydrogenation to produce 1,2,4-Butanetriol [13].

This synthetic route offers advantages for industrial-scale production, as it utilizes relatively inexpensive starting materials and established chemical processes [8]. However, it faces challenges related to competing side reactions, which can reduce the yield and purity of the final product [9]. The typical yields for this process range from 50-60%, with various byproducts such as succinic acid derivatives being formed during the reaction [9].

The method is considered more advantageous than alternative approaches such as the hydration of 2-butyne-1,4-diol using mercury catalysts, which poses occupational hygiene concerns in industrial settings [8]. It also offers advantages over multi-step processes like the dehydration of 1,3-butanediol to 3-buten-1-ol followed by hydroxylation [8].

Biotechnological Production Strategies

In recent years, biotechnological approaches have emerged as promising alternatives to traditional chemical synthesis methods for producing (S)-1,2,4-Butanetriol [10]. These strategies offer advantages such as mild reaction conditions, high stereoselectivity, and the use of renewable resources as starting materials [14]. Biotechnological production typically involves the use of engineered microorganisms to convert sugars like xylose and arabinose into (S)-1,2,4-Butanetriol through specific metabolic pathways [10].

Xylose/Arabinose Fermentation Using Engineered Microbes

The fermentation of pentose sugars, particularly xylose and arabinose, represents a sustainable approach for producing (S)-1,2,4-Butanetriol from renewable biomass resources [14]. These sugars are major components of lignocellulosic biomass, making them attractive substrates for biotechnological production [14].

Xylose fermentation pathways have been extensively studied for (S)-1,2,4-Butanetriol production [10]. The process typically involves an oxidative xylose metabolic pathway that differs significantly from conventional xylose utilization pathways [15]. In this pathway, xylose is first oxidized to xylonate by xylose dehydrogenase, followed by dehydration to 2-keto-3-deoxy-xylonate by xylonate dehydratase [10]. The 2-keto-3-deoxy-xylonate is then decarboxylated to 3,4-dihydroxybutanal by a 2-keto acid decarboxylase, and finally reduced to (S)-1,2,4-Butanetriol by an aldehyde reductase [10].

Similarly, arabinose fermentation pathways have been developed for (S)-1,2,4-Butanetriol production [21]. The arabinose pathway involves the conversion of arabinose to arabinonate by arabinose dehydrogenase, followed by dehydration, decarboxylation, and reduction steps similar to the xylose pathway [21]. This approach offers an alternative substrate option, potentially expanding the range of biomass feedstocks that can be utilized [21].

Recent research has demonstrated the feasibility of using corn cob hydrolysate, which contains a mixture of xylose, arabinose, and glucose, as a substrate for (S)-1,2,4-Butanetriol production [24]. This approach achieved impressive yields of 43.4 g/L of (S)-1,2,4-Butanetriol with a productivity of 1.09 g/L·h and a yield of 0.9 mol/mol, highlighting the potential for utilizing agricultural waste streams as feedstocks [24].

The fermentation of these pentose sugars offers several advantages, including the use of renewable resources, mild reaction conditions, and high stereoselectivity [14]. However, challenges remain, including the accumulation of intermediates like xylonate, which can reduce the overall yield and efficiency of the process [17].

Metabolic Engineering of Escherichia coli and Saccharomyces cerevisiae

Metabolic engineering of microorganisms, particularly Escherichia coli and Saccharomyces cerevisiae, has been instrumental in developing efficient biotechnological processes for (S)-1,2,4-Butanetriol production [15]. These efforts focus on introducing and optimizing the necessary enzymatic pathways while eliminating competing pathways that reduce yield and efficiency [19].

In Escherichia coli, several strategies have been employed to enhance (S)-1,2,4-Butanetriol production [14]. One approach involves the coexpression of xylose dehydrogenase (XylB) and xylonolactonase (XylC) from Caulobacter crescentus, along with native Escherichia coli xylonate dehydratase (YjhG), a 2-keto acid decarboxylase from Pseudomonas putida (MdlC), and native Escherichia coli aldehyde reductase (AdhP) [14]. This engineered pathway enables the efficient conversion of xylose to (S)-1,2,4-Butanetriol [14].

To further improve yields, competing pathways for xylose metabolism in Escherichia coli have been blocked by disrupting genes encoding xylose isomerase (XylA) and xylulose kinase (XylB) [14]. This prevents the diversion of xylose into the pentose phosphate pathway, directing more carbon flux toward (S)-1,2,4-Butanetriol production [14]. Under fed-batch conditions, such engineered strains have produced up to 3.92 g/L of (S)-1,2,4-Butanetriol from 20 g/L of xylose, corresponding to a molar yield of 27.7% [14].

More recent advances have led to the development of Escherichia coli strains capable of producing (S)-1,2,4-Butanetriol from corn cob hydrolysate with significantly higher yields [24]. By deleting genes encoding glucose transporter EIICB (PtsG) and phosphoglucose isomerase (Pgi), researchers have eliminated catabolite repression and enhanced NADPH supply for the alcohol dehydrogenase-catalyzed reduction step [24]. These modifications have enabled the production of 36.63 g/L of (S)-1,2,4-Butanetriol with a productivity of 1.14 g/L·h using xylose as a substrate [24].

In parallel, Saccharomyces cerevisiae has been engineered to produce (S)-1,2,4-Butanetriol through the overexpression of xylose dehydrogenase (XylB), xylonate dehydratase (XylD), and 2-ketoacid decarboxylase [15]. This represents a significant achievement, as Saccharomyces cerevisiae offers advantages such as high robustness for industrial fermentation processes [15].

The (S)-1,2,4-Butanetriol production pathway in Saccharomyces cerevisiae differs from conventional xylose utilization pathways like the xylose reductase-xylitol dehydrogenase and xylose isomerase pathways [15]. Instead, it employs an oxidative xylose metabolic pathway involving four enzymatic reactions catalyzed by xylose dehydrogenase, xylonate dehydratase, 2-ketoacid decarboxylase, and alcohol dehydrogenase [16].

Optimization efforts in Saccharomyces cerevisiae have focused on addressing challenges such as NADH/NADPH imbalance during (S)-1,2,4-Butanetriol production [16]. Strategies include the overexpression of NADH kinase POS5Δ17 lacking the mitochondrial targeting sequence to relieve this imbalance [16]. Through these and other modifications, researchers have achieved (S)-1,2,4-Butanetriol titers of 6.6 g/L with a molar yield of 57% in fed-batch fermentation [17].

| Microorganism | Key Genetic Modifications | Substrate | (S)-1,2,4-Butanetriol Yield | Reference |

|---|---|---|---|---|

| Escherichia coli BL21ΔxylAB | Coexpression of XylB, XylC, YjhG, MdlC, AdhP; Disruption of XylA and XylB | Xylose | 3.92 g/L from 20 g/L xylose | [14] |

| Escherichia coli BT-10 | Deletion of PtsG and Pgi; Integration of XylB and XylC into genome | Corn cob hydrolysate | 43.4 g/L, 0.9 mol/mol yield | [24] |

| Saccharomyces cerevisiae | Overexpression of XylB, XylD, KdcA; Overexpression of POS5Δ17 | Xylose | 6.6 g/L, 57% molar yield | [16] [17] |

| Escherichia coli BT5ΔyiaEΔycdWΔyagE | Deletion of competing genes (YiaE, YcdW, YagE) | Arabinose | 2.24 g/L | [21] |

These metabolic engineering approaches demonstrate the potential of biotechnological strategies for producing (S)-1,2,4-Butanetriol from renewable resources with high stereoselectivity and yield [14]. Continued optimization of these systems promises to further enhance the efficiency and economic viability of these processes [24].

Enzyme Optimization for Xylonate Dehydratase Activity

The efficiency of biotechnological (S)-1,2,4-Butanetriol production is significantly influenced by the activities of the enzymes involved in the metabolic pathway [19]. Among these enzymes, xylonate dehydratase plays a particularly crucial role, as it catalyzes the dehydration of xylonate to 2-keto-3-deoxy-xylonate, which is often a rate-limiting step in the pathway [17].

Various xylonate dehydratases from different microbial sources have been investigated for their efficiency in (S)-1,2,4-Butanetriol production [19]. These include enzymes from Caulobacter crescentus, Thermoplasma acidophilum, Sulfolobus solfataricus, and native enzymes from Escherichia coli [17]. Each of these enzymes exhibits different catalytic properties and stability under various reaction conditions [19].

The xylonate dehydratase from Caulobacter crescentus (XylD) is an iron-sulfur protein that requires an iron-sulfur cluster for enzymatic activity [17]. When expressed in Saccharomyces cerevisiae, this enzyme often shows limited activity, possibly due to insufficient iron-sulfur cluster supply [17]. To address this limitation, researchers have enhanced iron uptake in Saccharomyces cerevisiae by deleting the BOL2 gene and/or overexpressing the truncated TYW1 gene (encoding amino acid residues 1-199 of Tyw1) [17]. These modifications have significantly increased XylD activity and reduced xylonate accumulation in the culture medium [17].

In Escherichia coli, the native xylonate dehydratase YjhG has been identified as a major contributor to xylonate dehydratase activity [19]. Co-overexpression of YjhG with the aldehyde reductase YqhD has resulted in a 30% improvement in (S)-1,2,4-Butanetriol production [19]. This highlights the importance of balancing the activities of different enzymes in the pathway to prevent the accumulation of intermediates and maximize product yield [19].

Temperature optimization has also been explored for enhancing xylonate dehydratase activity, particularly for thermostable enzymes like those from Thermoplasma acidophilum [17]. These enzymes exhibit optimal activity at elevated temperatures, which can be advantageous for certain process configurations [17].

Another approach to enzyme optimization involves screening libraries of xylonate dehydratases to identify variants with superior catalytic properties [23]. In a recent study, researchers screened various xylonate dehydratases and identified the enzyme from Thermoplasma acidophilum (TaXylD) as having high activity for (S)-1,2,4-Butanetriol production [23]. When combined with optimized versions of other pathway enzymes, including xylose dehydrogenase (CcXylB), 2-keto acid decarboxylase (SaPDC), and aldehyde reductase (EqAdhP), this enzyme enabled the complete conversion of 200 g/L xylose to (S)-1,2,4-Butanetriol with a 74% isolated yield and >99% enantiomeric excess [23].